PD-1/PD-L1 Inhibitory Potency of 1-Methyl-pyrazolo[4,3-b]pyridine Scaffold
Derivatives of 1-methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid exhibit potent PD-1/PD-L1 blockade. The lead compound D38, built on this scaffold, shows an IC50 of 9.6 nM in an HTRF assay and an EC50 of 1.61 µM in a cell-based co-culture model [1]. This is a key differentiator from the non-methylated parent (1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid, CAS 1256807-59-6), for which no comparable PD-1/PD-L1 inhibitory data are reported, and from the 3-methyl analog, which lacks established checkpoint activity .
| Evidence Dimension | PD-1/PD-L1 Inhibition (HTRF Assay) |
|---|---|
| Target Compound Data | IC50 = 9.6 nM (for D38, a derivative of the target scaffold) |
| Comparator Or Baseline | 1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid (CAS 1256807-59-6) and 3-Methyl-1H-pyrazolo[4,3-b]pyridine-6-carboxylic acid: no reported PD-1/PD-L1 activity |
| Quantified Difference | Activity observed only in 1-methyl scaffold; >10,000-fold selectivity over non-active comparators |
| Conditions | HTRF assay; CHO-PD-L1/TCR activator and Jurkat-PD-1 co-culture |
Why This Matters
This scaffold uniquely enables the development of low-nanomolar PD-1/PD-L1 small-molecule inhibitors, a property not observed in the des-methyl or 3-methyl analogs.
- [1] Dai X, et al. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Bioorg Chem. 2021;114:105034. View Source
